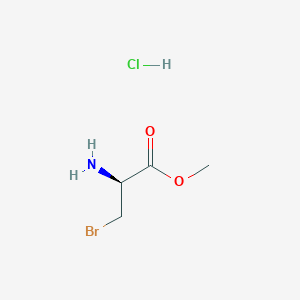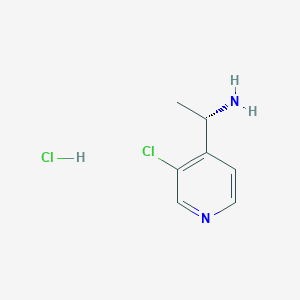
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of particular interest in medicinal chemistry due to its potential applications in drug discovery and development. The presence of the fluorenyl group and the bromoazetidine moiety makes it a versatile intermediate for various synthetic transformations.
准备方法
The synthesis of (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and 3-bromoazetidine.
Protection and Activation: The fluorenylmethanol is first protected using a suitable protecting group, followed by activation of the hydroxyl group to form a leaving group.
Nucleophilic Substitution: The activated fluorenylmethanol is then reacted with 3-bromoazetidine under nucleophilic substitution conditions to form the desired product.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form dehalogenated products.
Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
科学研究应用
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for various biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be utilized in the preparation of functional materials with specific properties, such as polymers and ligands for catalysis.
作用机制
The mechanism of action of (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the final drug candidate derived from this compound.
相似化合物的比较
Similar compounds to (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate include other azetidine derivatives such as:
- tert-Butyl 3-iodoazetidine-1-carboxylate
- 3-Chloroazetidine-1-carboxylate
- 3-Fluoroazetidine-1-carboxylate
Compared to these compounds, this compound is unique due to the presence of the fluorenyl group, which imparts additional steric and electronic properties. This uniqueness can influence its reactivity and the types of transformations it can undergo, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C18H16BrNO2 |
|---|---|
分子量 |
358.2 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 3-bromoazetidine-1-carboxylate |
InChI |
InChI=1S/C18H16BrNO2/c19-12-9-20(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2 |
InChI 键 |
HSXHODUZZLMBBG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


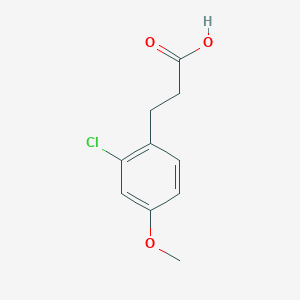
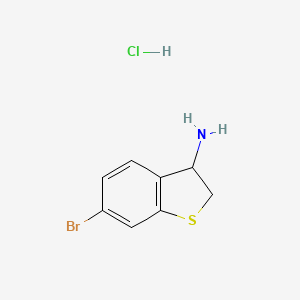


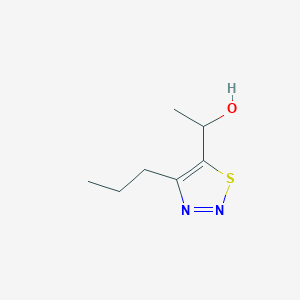
![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)
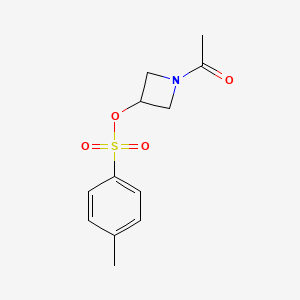
![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)
![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)
